2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride

Description

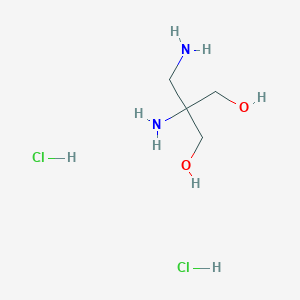

2-Amino-2-(aminomethyl)propane-1,3-diol dihydrochloride is a polyol derivative with a central 2-amino-2-(aminomethyl)propane-1,3-diol backbone, modified as a dihydrochloride salt.

Properties

IUPAC Name |

2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJRXZMLCNLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2-amino-2-methyl-1,3-propanediol in water.

- Adding hydrochloric acid slowly while maintaining the temperature at around 0-5°C.

- Stirring the mixture until the reaction is complete.

- Isolating the product by filtration and drying under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Buffering Agent

2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride is widely used as a buffering agent in biochemical assays and chemical reactions. Its ability to maintain pH stability is crucial in various experimental setups.

Table 1: Buffering Capacity Comparison

| Buffering Agent | pKa Value | Effective pH Range |

|---|---|---|

| 2-Amino-2-(aminomethyl)propane-1,3-diol | 7.8 | 6.0 - 8.5 |

| Tris(hydroxymethyl)aminomethane | 8.1 | 7.0 - 9.0 |

| Phosphate Buffer | 7.2 | 6.0 - 8.0 |

Biochemical Assays

The compound is employed in various biochemical assays due to its capacity to stabilize the pH of solutions, which is essential for enzyme activity and reaction kinetics.

Case Study: Enzyme Activity Stabilization

In a study assessing the impact of pH on enzyme activity, the use of tromethamine hydrochloride effectively maintained optimal pH levels, resulting in enhanced enzyme stability and activity compared to other buffers used.

Pharmaceutical Applications

Tromethamine hydrochloride is investigated for its potential therapeutic effects in drug formulations, particularly for its role in stabilizing active pharmaceutical ingredients (APIs).

Table 2: Pharmaceutical Formulations Using Tromethamine Hydrochloride

| Drug Formulation | Role of Tromethamine Hydrochloride |

|---|---|

| Iopamidol (Radiocontrast agent) | Stabilizer and pH adjuster |

| Acetaminophen Injection | Buffering agent to enhance solubility |

| Local Anesthetics | pH stabilizer for improved efficacy |

Industrial Applications

In industrial settings, tromethamine hydrochloride is utilized in the production of surfactants, emulsifying agents for cosmetics, and cleaning compounds due to its surfactant properties.

Case Study: Surfactant Production

Research demonstrated that incorporating tromethamine hydrochloride into surfactant formulations improved emulsification efficiency and stability, leading to enhanced product performance.

Types of Reactions

Tromethamine hydrochloride undergoes several chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to form amines.

- Substitution : Amino groups can participate in substitution reactions with electrophiles.

Table 3: Common Reactions Involving Tromethamine Hydrochloride

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Oxides and hydroxyl derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary and secondary amines |

| Substitution | Alkyl halides | Substituted amines and derivatives |

Mechanism of Action

The mechanism of action of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the compound’s ability to donate and accept protons, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with enzymes and other proteins that are sensitive to pH changes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional implications:

Key Observations:

- Aminomethyl vs. This could make it more reactive in coordination chemistry or peptide synthesis compared to Tris .

- Salt Form: The dihydrochloride salt enhances aqueous solubility relative to the free base, similar to Tris hydrochloride .

- Bulkier Substituents (FTY720): FTY720’s hydrophobic 4-octylphenyl group enables membrane permeability, a critical feature for its role as an oral immunomodulator .

Physicochemical Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

- Solubility: Tris and its hydrochloride salt are highly water-soluble (>500 mg/mL), a trait likely shared by the target compound due to its polar functional groups and ionic form .

- Stability: FTY720 formulations require stabilization with cyclodextrins to prevent degradation, whereas Tris is stable under standard laboratory conditions. The target compound’s stability may depend on pH and excipient interactions .

- pKa: Tris has a pKa of ~8.1, making it effective in buffering near physiological pH.

Biological Activity

2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride, commonly referred to as tromethamine or Tris, is an organic compound primarily known for its buffering properties in biological and chemical applications. Its structure enables it to act effectively in various biochemical contexts, particularly in maintaining pH levels in biological systems. This article explores the biological activity of this compound, highlighting its immunosuppressive effects, safety assessments, and applications in clinical settings.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(aminomethyl)propane-1,3-diol is , and it has a molecular weight of approximately 105.136 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and buffering capacity in aqueous solutions. Its pH range is typically between 3.5 to 5.5 when dissolved at a concentration of 0.1 mol/L at room temperature .

Immunosuppressive Effects

Research indicates that compounds related to 2-amino-2-(aminomethyl)propane-1,3-diol exhibit significant immunosuppressive activity. A study synthesized various derivatives and assessed their effects on lymphocyte counts in rat models. The findings revealed that specific structural modifications could enhance immunosuppressive potency. For instance, the introduction of phenyl groups into the alkyl chain of the compound increased its efficacy in reducing T-cell populations .

Table 1: Immunosuppressive Activity of Derivatives

| Compound Name | Structure Modification | Immunosuppressive Activity (Rat Model) |

|---|---|---|

| 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | Phenyl group at position 2 | High |

| Base Compound (Tromethamine) | None | Moderate |

Clinical Applications

Tromethamine is widely used in clinical settings as a buffering agent for intravenous solutions, particularly for patients experiencing metabolic acidosis. It plays a crucial role in stabilizing pH levels during medical treatments . Clinical trials have shown that tromethamine administration is generally safe, with common side effects including transient decreases in respiratory rates and mild gastrointestinal disturbances at higher doses .

Safety Assessments

Safety evaluations conducted on tromethamine highlight its low toxicity profile when used appropriately. Acute toxicity studies have shown minimal adverse effects in animal models, with no serious long-term effects reported in human trials . The most significant findings include localized reactions at infusion sites and transient biochemical changes such as hyperkalemia and hypoglycemia.

Table 2: Summary of Toxicity Studies

| Study Type | Species | Observations | |

|---|---|---|---|

| Acute Toxicity | Rats | Local lesions at infusion sites | Low toxicity |

| Chronic Exposure | Mice/Rabbits | Sporadic kidney/liver lesions | Safe at therapeutic doses |

| Clinical Trials | Humans | Transient respiratory changes | Generally safe |

Case Studies

Several case studies have documented the efficacy of tromethamine in treating metabolic acidosis:

- Case Study A : A patient with severe metabolic acidosis due to renal failure was administered tromethamine intravenously. The treatment successfully normalized blood pH levels within hours without significant side effects.

- Case Study B : In a cohort study involving patients undergoing cardiac surgery, tromethamine was used to buffer cardioplegic solutions. The outcomes indicated improved cardiac function post-surgery with no adverse reactions reported.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-Amino-2-(aminomethyl)propane-1,3-diol dihydrochloride, and how can reaction conditions be optimized for high yield?

- The synthesis involves multi-step organic reactions, including catalytic hydrogenation and HCl salt formation. For structurally related compounds (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride), optimization includes precise control of temperature, stoichiometry, and catalyst selection (e.g., Pd/C for hydrogenation). Post-synthetic purification via recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?

- Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) validates molecular weight, as demonstrated in pharmaceutical patent characterizations .

Advanced Research Questions

Q. What formulation strategies involving cyclodextrin derivatives improve the stability of low-dose oral compositions of this compound?

- Cyclodextrins (e.g., β-cyclodextrin) enhance stability by forming inclusion complexes, preventing degradation. Pharmaceutical patents specify using 3-5 times the compound's weight in cyclodextrin to ensure homogeneity and stability in solid oral formulations, even at doses ≤0.5 mg .

Q. What experimental approaches are used to study the compound's interaction with S1P receptors in immunomodulation research?

- Radioligand binding assays (e.g., competitive displacement using ³H-labeled ligands) and cell-based assays (e.g., lymphocyte migration inhibition) are standard. Receptor-transfected cell lines quantify binding affinity (IC50) and functional responses, elucidating S1P1 receptor modulation mechanisms .

Q. How can researchers address stability challenges in aqueous solutions, such as hemolysis and local irritation, when preparing injectable formulations?

- Stabilizers like lecithin (10-100 parts per active ingredient) and saccharides (e.g., mannitol) reduce hemolysis. Adjusting pH to 6.5-7.5 and using isotonic solutions minimize irritation, as validated in injectable formulations of related compounds .

Q. What methodologies are employed to resolve contradictions in reported biological activities, such as variations in neurotransmitter pathway modulation?

- Systematic pharmacological profiling combines receptor binding assays (e.g., serotonin 5-HT2A) with in vivo microdialysis to measure neurotransmitter release. Dose-response studies in animal models clarify discrepancies between in vitro and in vivo data .

Q. In comparative studies with structural analogs, how does the presence of the aminomethyl group influence receptor binding affinity?

- Structure-activity relationship (SAR) studies reveal that the aminomethyl group enhances hydrogen bonding with receptor residues (e.g., Lys/Arg side chains), increasing binding affinity. Computational docking (e.g., AutoDock Vina) corroborates empirical data from analogs with alkyl or aromatic substituents .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding kinetics alongside functional assays) to resolve conflicting reports .

- Experimental Design : For enzyme interaction studies, use stopped-flow kinetics to measure real-time activity modulation, and pair with X-ray crystallography to identify binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.